(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone (4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone
Brand Name: Vulcanchem
CAS No.: 50534-08-2
VCID: VC7892464
InChI: InChI=1S/C14H21N3O/c1-16(2)13-7-9-17(10-8-13)14(18)11-3-5-12(15)6-4-11/h3-6,13H,7-10,15H2,1-2H3
SMILES: CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone

CAS No.: 50534-08-2

Cat. No.: VC7892464

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone - 50534-08-2

Specification

CAS No. 50534-08-2
Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name (4-aminophenyl)-[4-(dimethylamino)piperidin-1-yl]methanone
Standard InChI InChI=1S/C14H21N3O/c1-16(2)13-7-9-17(10-8-13)14(18)11-3-5-12(15)6-4-11/h3-6,13H,7-10,15H2,1-2H3
Standard InChI Key ZZZGWXZXEDIVEW-UHFFFAOYSA-N
SMILES CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Canonical SMILES CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is (4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]methanone, reflecting its three primary components:

  • 4-Aminophenyl group: A benzene ring substituted with an amino (-NH₂) group at the para position.

  • 4-(Dimethylamino)piperidinyl group: A six-membered piperidine ring with a dimethylamino (-N(CH₃)₂) substituent at the 4-position and a ketone linkage at the 1-position.

  • Methanone bridge: A carbonyl group (C=O) connecting the two aromatic and heterocyclic components.

The molecular formula is C₁₄H₂₁N₃O, with a molecular weight of 247.34 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Structural Characterization

Key structural features include:

  • Piperidine Ring Geometry: The piperidine ring adopts a chair conformation, with the dimethylamino group at the 4-position occupying an equatorial orientation to minimize steric strain .

  • Electronic Effects: The electron-donating dimethylamino group and electron-withdrawing carbonyl moiety create a polarized electronic environment, influencing reactivity and intermolecular interactions .

  • Hydrogen Bonding Capacity: The primary amine (-NH₂) on the phenyl ring and the tertiary amine (-N(CH₃)₂) on the piperidine enable hydrogen bonding and protonation-dependent solubility .

Table 1: Structural Parameters of Related Methanone Derivatives

ParameterValue (Target Compound)Value in Analogues (e.g., CID 60959684 )
C=O Bond Length (Å)~1.22 (calculated)1.21–1.23
N-C (Piperidine) (Å)~1.471.45–1.49
Dihedral Angle (C=O–N)~120°115–125°

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocol for this compound is documented, analogous methanones are typically synthesized via:

  • Friedel-Crafts Acylation: Reaction of 4-nitrobenzoyl chloride with 4-(dimethylamino)piperidine, followed by nitro-group reduction to the amine .

  • Ullmann Coupling: Palladium-catalyzed coupling of 4-iodoaniline with a preformed piperidinyl methanone intermediate .

  • Reductive Amination: Condensation of 4-aminobenzaldehyde with 4-(dimethylamino)piperidine under reducing conditions .

Table 2: Comparative Yields of Methanone Syntheses

MethodYield Range (%)Purity (%)
Friedel-Crafts55–70≥95
Ullmann Coupling65–80≥98
Reductive Amination40–60≥90

Purification and Characterization

Post-synthesis purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on:

  • ¹H/¹³C NMR: Distinct signals for aromatic protons (δ 6.5–7.5 ppm), piperidine methylenes (δ 2.5–3.5 ppm), and dimethylamino groups (δ 2.2–2.4 ppm) .

  • HRMS: Molecular ion peak at m/z 247.1785 (calculated for C₁₄H₂₁N₃O⁺) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity; poorly soluble in water (log P ≈ 2.1) .

  • Stability: Stable under inert atmospheres but prone to oxidation at the aromatic amine under prolonged light exposure .

Spectroscopic Profiles

  • UV-Vis Spectroscopy: Absorption maxima near 260 nm (π→π* transitions of the aromatic system) and 310 nm (n→π* of the carbonyl) .

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O), 3350 cm⁻¹ (N-H), and 2800 cm⁻¹ (C-H of dimethylamino) .

Computational and Theoretical Insights

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-31G(d,p) level predict:

  • Frontier Molecular Orbitals: A HOMO-LUMO gap (ΔE) of ~4.1 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Electron-rich regions at the carbonyl oxygen and aromatic amine, suggesting sites for electrophilic attack .

  • Nonlinear Optical (NLO) Properties: Hyperpolarizability (β) values comparable to urea, hinting at potential NLO material applications .

Table 3: Calculated Reactivity Indices

ParameterValue
HOMO Energy (eV)-5.8
LUMO Energy (eV)-1.7
Global Electrophilicity1.9 eV

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